N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,5-a]quinolin-1-yl)sulfanyl]acetamide
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Overview
Description
CID1172084 is a novel, high-potent agonist of the G protein-coupled receptor 55 (GPR55). This compound interacts with cannabinoid receptors and has a molecular formula of C23H18FN5O2S2 . It is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
The preparation of CID1172084 involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent. The compound is typically dissolved in DMSO at a concentration of 125 mg/mL, with ultrasonic and warming techniques applied to achieve solubility .
Chemical Reactions Analysis
CID1172084 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID1172084 has a wide range of scientific research applications, including:
Chemistry: It is used to study the interactions of G protein-coupled receptors and cannabinoid receptors.
Biology: It helps in understanding the role of GPR55 in various biological processes.
Medicine: Research on CID1172084 contributes to the development of new therapeutic agents targeting GPR55.
Industry: It is used in the development of new chemical compounds and materials
Mechanism of Action
CID1172084 exerts its effects by acting as an agonist of GPR55. This interaction activates the receptor, leading to various downstream signaling pathways. The molecular targets and pathways involved include the activation of cannabinoid receptors, which play a role in various physiological processes .
Comparison with Similar Compounds
CID1172084 is unique in its high potency and specificity for GPR55. Similar compounds include:
CID1792197: Another GPR55 agonist with similar binding conformations.
CID2440433: A novel agonist obtained from screening processes.
These compounds share similar structures and functions but differ in their potency and specific interactions with GPR55.
Properties
Molecular Formula |
C23H18FN5O2S2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H18FN5O2S2/c1-13-9-15-5-8-17(31-2)10-19(15)29-21(13)27-28-23(29)33-12-20(30)26-22-25-18(11-32-22)14-3-6-16(24)7-4-14/h3-11H,12H2,1-2H3,(H,25,26,30) |
InChI Key |
NQAXYXKWUOWLNN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C(C=C2)OC)N3C1=NN=C3SCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)F |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)OC)N3C1=NN=C3SCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CID1172084 ; CID 1172084 ; CID-1172084. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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